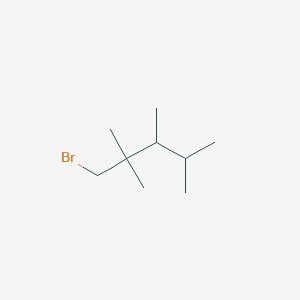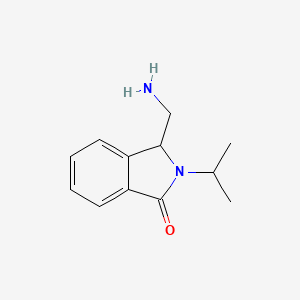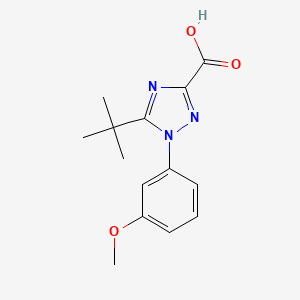![molecular formula C11H16F2N2O2 B13219066 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13219066.png)
1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol is a chemical compound with the molecular formula C11H16F2N2O2 and a molecular weight of 246.25 g/mol This compound features a cyclohexanol moiety linked to a 1,2,4-oxadiazole ring substituted with a difluoroethyl group
Vorbereitungsmethoden
The synthesis of 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol involves multiple steps, typically starting with the preparation of the 1,2,4-oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The difluoroethyl group is introduced via a fluorination reaction, and the final step involves the attachment of the cyclohexanol moiety . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Analyse Chemischer Reaktionen
1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol involves its interaction with specific molecular targets. The difluoroethyl group can enhance binding affinity to certain enzymes or receptors, while the oxadiazole ring may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol include:
1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethylcyclohexan-1-ol: This compound has additional methyl groups on the cyclohexanol moiety, which can affect its chemical properties and reactivity.
[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride: This compound features an amine group instead of the cyclohexanol moiety, leading to different biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H16F2N2O2 |
|---|---|
Molekulargewicht |
246.25 g/mol |
IUPAC-Name |
1-[[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C11H16F2N2O2/c1-10(12,13)9-14-8(17-15-9)7-11(16)5-3-2-4-6-11/h16H,2-7H2,1H3 |
InChI-Schlüssel |
FEKVVQNYHBFWSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NOC(=N1)CC2(CCCCC2)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


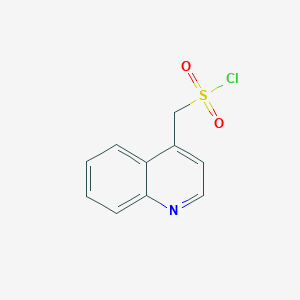
![4-(Benzyloxy)-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)-4-oxobutanoic acid](/img/structure/B13218994.png)
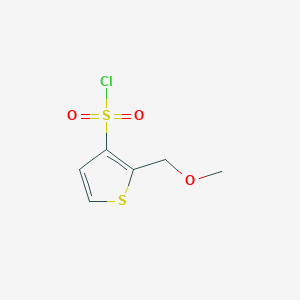
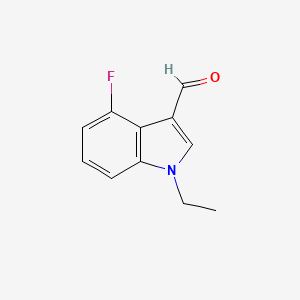
![4-[6-Chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile](/img/structure/B13219016.png)
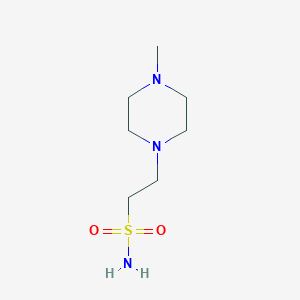
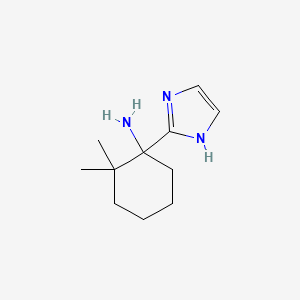
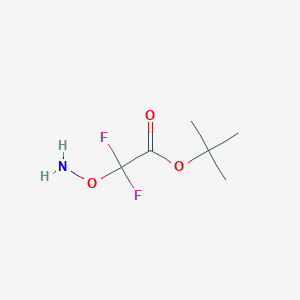
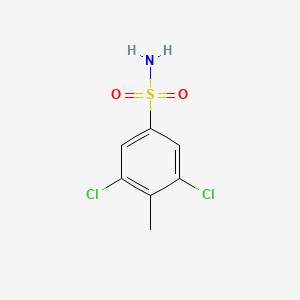

![2-Bromo-3-methoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B13219070.png)
